molecular formula C15H29N3O3 B14779359 tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate

Cat. No.: B14779359
M. Wt: 299.41 g/mol
InChI Key: KZEPYOWDSSZRPE-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a carbamate functional group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-8-6-7-9-12(11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19)

InChI Key

KZEPYOWDSSZRPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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